Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate
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Overview
Description
Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate typically involves multiple steps. The starting materials often include quinoline derivatives and dithiole compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.
Scientific Research Applications
Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Tetramethyl 6’-acetyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
- Tetramethyl 9’-ethoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
Uniqueness
Diethyl 6’-ethyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,4-dicarboxylate is unique due to its specific diethyl and ethyl substitutions, which can influence its chemical reactivity and biological activity. These substitutions can affect the compound’s ability to interact with various molecular targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C24H27NO4S3 |
---|---|
Molecular Weight |
489.7 g/mol |
IUPAC Name |
diethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate |
InChI |
InChI=1S/C24H27NO4S3/c1-6-25-17-12-10-9-11-15(17)19-20(23(25,4)5)30-13-16(21(26)28-7-2)24(19)31-14-18(32-24)22(27)29-8-3/h9-14H,6-8H2,1-5H3 |
InChI Key |
HSVLUVATDPNHTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1(C)C)SC=C(C34SC=C(S4)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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